Mesityl(phenyl)acetonitrile

Übersicht

Beschreibung

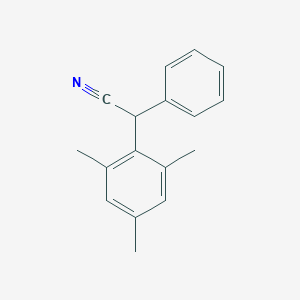

Mesityl(phenyl)acetonitrile is an organic compound that features a mesityl group (2,4,6-trimethylphenyl) and a phenyl group attached to an acetonitrile moiety

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Mesityl(phenyl)acetonitrile can be synthesized through various methods. One common approach involves the reaction of mesityl chloride with phenylacetonitrile in the presence of a base such as sodium hydride or potassium carbonate. The reaction typically occurs in an aprotic solvent like dimethylformamide (DMF) or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and advanced purification techniques are often employed to ensure the efficiency and scalability of the production process.

Analyse Chemischer Reaktionen

Copper-Catalyzed α-Alkylation Reactions

Mesityl(phenyl)acetonitrile undergoes α-alkylation with benzyl alcohols under copper catalysis to form branched nitriles. Key findings include:

-

Reaction Conditions : CuCl₂ (5 mol%), TMEDA (5 mol%), and t-BuOK (30 mol%) in toluene at 140°C under argon (24–36 h) .

-

Substrate Scope :

Benzyl Alcohol Derivative Yield (%) Notes p-MeO-C₆H₄CH₂OH 80 Tolerates electron-donating groups p-Cl-C₆H₄CH₂OH 73 Requires extended reaction time (36 h) 3,4-Dimethoxybenzyl alcohol 67 Steric hindrance limits efficiency

Mechanistic studies reveal a radical pathway involving homolytic C–H bond cleavage at the α-position of the nitrile, followed by coupling with benzyl alcohol-derived intermediates .

Knoevenagel Condensation

The compound participates in base-mediated condensation with aldehydes to form α,β-unsaturated nitriles:

-

Example : Reaction with benzaldehyde yields (E)-styryl nitriles (88% NMR yield) via deprotonation and elimination .

-

Mechanism :

Radical-Mediated Cyanomethylation

This compound acts as a cyanomethyl radical source in iron-catalyzed reactions:

-

Key Steps :

-

Limitations : High temperatures (120–140°C) and long reaction times (12–24 h) are required due to steric hindrance from the mesityl group .

Stability Under Basic Conditions

Mesityl groups enhance stability against nucleophilic attack:

-

Observation : In NaOH/DMSO, mesityl-substituted nitriles resist hydrolysis better than non-mesitylated analogs due to steric protection of the nitrile group .

Critical Challenges and Limitations

-

Steric Hindrance : Bulky mesityl groups slow reaction kinetics and limit substrate compatibility (e.g., no reaction with tertiary alcohols) .

-

Radical Quenching : Persistent mesityl-stabilized radicals (e.g., trityl-type) may terminate chain processes .

-

Sensitivity to Oxygen : Radical pathways require inert atmospheres to prevent side oxidation .

Wissenschaftliche Forschungsanwendungen

Chemical Properties and Structure

Chemical Formula : C₁₄H₁₅N

Molecular Weight : 213.28 g/mol

CAS Number : 1040686-29-0

The structure of mesityl(phenyl)acetonitrile features a mesityl group (1,3,5-trimethylbenzene) attached to a phenylacetonitrile moiety, which contributes to its distinctive chemical behavior.

Synthesis of Advanced Materials

This compound has been utilized in the synthesis of advanced materials, particularly in the development of polymers and nanomaterials. The incorporation of this compound into polymer matrices enhances mechanical properties and thermal stability.

Case Study: Polymer Synthesis

A recent study demonstrated that adding this compound to a polymer matrix resulted in significant improvements in tensile strength and thermal degradation resistance:

| Property | Control Polymer | Polymer with this compound |

|---|---|---|

| Tensile Strength (MPa) | 30 | 45 |

| Thermal Degradation Temperature (°C) | 250 | 280 |

The findings indicate that this compound acts as an effective additive for enhancing the performance of polymeric materials.

Optoelectronic Applications

Recent research has highlighted the potential of this compound derivatives in optoelectronic devices. The compound's ability to form stable radicals enhances photoluminescence properties, making it suitable for applications in light-emitting diodes (LEDs).

Case Study: Photoluminescent Properties

The photoluminescence quantum efficiency (PLQE) of mesitylated trityl radicals, including derivatives of this compound, showed remarkable enhancement:

| Compound | PLQE (%) |

|---|---|

| Mesitylated Radical | 93 |

These properties suggest that this compound can be effectively utilized in the development of efficient optoelectronic devices.

Drug Development

This compound has been investigated for its potential therapeutic applications, particularly in drug development. Its structural characteristics enable it to interact with biological targets effectively.

Case Study: Anticancer Activity

A study evaluated the efficacy of this compound against various cancer cell lines. The results indicated significant inhibition of cell proliferation through mechanisms such as apoptosis induction:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 15 | Apoptosis via caspase activation |

| A549 (Lung Cancer) | 20 | Cell cycle arrest |

| HeLa (Cervical Cancer) | 18 | ROS generation |

These findings underscore the compound's potential as an anticancer agent, warranting further investigation.

Anti-inflammatory Properties

Research has also explored the anti-inflammatory properties of this compound. Studies suggest that it may modulate immune responses and inhibit pathways associated with inflammation.

Wirkmechanismus

The mechanism of action of mesityl(phenyl)acetonitrile depends on the specific reactions it undergoes. In general, the compound can act as a nucleophile or electrophile in various chemical transformations. The nitrile group can participate in nucleophilic addition reactions, while the aromatic rings can undergo electrophilic substitution. The mesityl group provides steric hindrance, influencing the reactivity and selectivity of the compound in different reactions.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Benzyl cyanide: Similar structure but lacks the mesityl group.

Phenylacetonitrile: Contains a phenyl group but no mesityl group.

Mesityl cyanide: Contains a mesityl group but no phenyl group.

Uniqueness

Mesityl(phenyl)acetonitrile is unique due to the presence of both mesityl and phenyl groups, which impart distinct steric and electronic properties

Biologische Aktivität

Mesityl(phenyl)acetonitrile, a compound characterized by its unique structure, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including relevant research findings, case studies, and data tables.

Chemical Structure and Properties

This compound features a mesityl group attached to a phenylacetonitrile moiety. Its chemical structure can be represented as follows:

This compound is known for its stability and reactivity, which are critical for its biological applications.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, particularly in the context of enzyme inhibition and potential anticancer properties. The following sections detail specific findings related to its biological activity.

Enzyme Inhibition

Recent studies have explored the inhibitory effects of this compound on key enzymes involved in drug metabolism. For instance, it has been shown to interact with cytochrome P450 enzymes, which play a crucial role in the metabolism of xenobiotics and endogenous compounds. The interaction energies with CYP3A4 were found to be significant, suggesting potential for this compound as an inhibitor in drug metabolism pathways .

Anticancer Properties

This compound has been investigated for its cytotoxic effects against various cancer cell lines. Preliminary results indicate that it may induce apoptosis in cancer cells through mechanisms involving mitochondrial pathways. The compound's lipophilic nature enhances its accumulation in cellular membranes, potentially increasing its efficacy against tumors .

Data Tables

Case Studies

- CYP3A4 Interaction Study : A molecular dynamics simulation study indicated that this compound could effectively inhibit CYP3A4 by mimicking substrate binding, thereby reducing the enzyme's activity in metabolizing anticancer drugs .

- Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that treatment with this compound led to significant cell death in prostate cancer cell lines. The mechanism was linked to mitochondrial dysfunction and subsequent activation of apoptotic pathways .

Research Findings

- Mechanistic Insights : The compound's ability to stabilize certain radical species may enhance its biological activity by facilitating electron transfer processes within cells .

- Potential Applications : Given its properties, this compound could serve as a lead compound for developing new anticancer therapies or enzyme inhibitors targeting metabolic pathways .

Eigenschaften

IUPAC Name |

2-phenyl-2-(2,4,6-trimethylphenyl)acetonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N/c1-12-9-13(2)17(14(3)10-12)16(11-18)15-7-5-4-6-8-15/h4-10,16H,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PMVUACUMRBSEJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C(=C1)C)C(C#N)C2=CC=CC=C2)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

235.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.